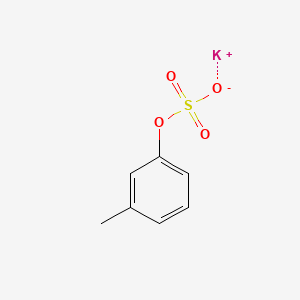
m-Cresol Sulfate Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Cresol Sulfate Potassium Salt: is a chemical compound with the molecular formula C₇H₇KO₄S. It is a derivative of m-Cresol, which is also known as 3-methylphenol. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of m-Cresol Sulfate Potassium Salt typically involves the sulfonation of m-Cresol followed by neutralization with potassium hydroxide. The reaction can be summarized as follows:
Sulfonation: m-Cresol is reacted with sulfuric acid to form m-Cresol Sulfate.
Neutralization: The resulting m-Cresol Sulfate is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
- Mixing m-Cresol with sulfuric acid under controlled temperature and pressure conditions.
- Neutralizing the resulting m-Cresol Sulfate with potassium hydroxide.
- Purifying the final product through crystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions: m-Cresol Sulfate Potassium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed:
Oxidation: Products can include various carboxylic acids and aldehydes.
Reduction: Products can include different alcohols and hydrocarbons.
Substitution: Products can include various substituted phenols and aromatic compounds.
Applications De Recherche Scientifique
m-Cresol Sulfate Potassium Salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in studies related to enzyme activity and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and in studies related to drug metabolism.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of m-Cresol Sulfate Potassium Salt involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the specific biological context. The compound can also interact with cell membranes, affecting their permeability and function.
Comparaison Avec Des Composés Similaires
o-Cresol Sulfate Potassium Salt: Similar in structure but with the hydroxyl group at the ortho position.
p-Cresol Sulfate Potassium Salt: Similar in structure but with the hydroxyl group at the para position.
Phenol Sulfate Potassium Salt: Similar but without the methyl group.
Uniqueness: m-Cresol Sulfate Potassium Salt is unique due to its specific positioning of the methyl and hydroxyl groups, which gives it distinct chemical and biological properties compared to its isomers and other related compounds.
Propriétés
Formule moléculaire |
C7H7KO4S |
|---|---|
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
potassium;(3-methylphenyl) sulfate |
InChI |
InChI=1S/C7H8O4S.K/c1-6-3-2-4-7(5-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
Clé InChI |
XVVHJSGKLHOOJA-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC=C1)OS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


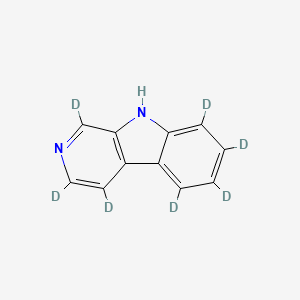

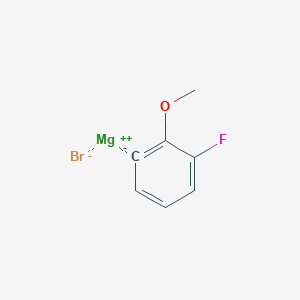
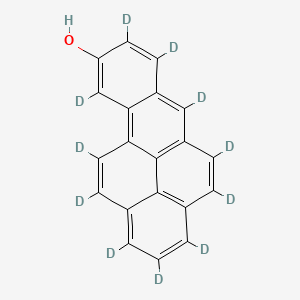
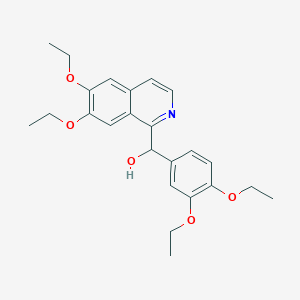
![1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone](/img/structure/B13445104.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)

![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
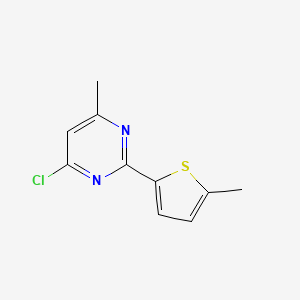
![(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13445173.png)
![(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B13445182.png)

